molecular formula C15H25N3OS B5714022 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide

Numéro de catalogue B5714022
Poids moléculaire: 295.4 g/mol
Clé InChI: ZZJNVPSJCIZJTK-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide, also known as TAK-659, is a novel inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B-cell receptor signaling pathway and is important for the survival and proliferation of B-cell lymphoma cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell lymphomas.

Mécanisme D'action

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide works by inhibiting BTK, a key enzyme in the B-cell receptor signaling pathway. BTK is important for the survival and proliferation of B-cell lymphoma cells. By inhibiting BTK, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide disrupts the signaling pathway and induces apoptosis (programmed cell death) in B-cell lymphoma cells.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been shown to have potent activity against B-cell lymphoma cells in vitro and in vivo. In preclinical studies, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been shown to induce apoptosis in B-cell lymphoma cells and to reduce tumor growth and prolong survival in mouse models of B-cell lymphoma.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide is its potent activity against B-cell lymphoma cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has shown promising results in preclinical studies and may be a potential treatment option for B-cell lymphomas. One limitation of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide is that it has not yet been tested in clinical trials, and its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide. One direction is to further investigate the safety and efficacy of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide in clinical trials. Another direction is to explore the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide in combination with other therapies for the treatment of B-cell lymphomas. Additionally, further research is needed to understand the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide and to identify potential biomarkers for patient selection and monitoring.

Méthodes De Synthèse

The synthesis of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide involves several steps, including the reaction of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-bromo-cyclohexanone to form an intermediate, which is then reacted with N-(2-hydroxyethyl)propanamide to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide.

Applications De Recherche Scientifique

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide has been extensively studied in preclinical models of B-cell lymphomas. In vitro studies have shown that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide inhibits BTK activity and suppresses the growth and survival of B-cell lymphoma cells. In vivo studies in mouse models of B-cell lymphoma have demonstrated that N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide reduces tumor growth and prolongs survival.

Propriétés

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-15(2,3)13-17-18-14(20-13)16-12(19)10-9-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3,(H,16,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZJNVPSJCIZJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-cyclohexylpropanamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.